molecular formula C18H16O4 B5671100 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 70894-40-5

7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B5671100
CAS No.: 70894-40-5
M. Wt: 296.3 g/mol
InChI Key: QHMHKLMWWCUVOU-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit oxidoreductase enzymes, thereby exerting its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-methoxy-3-phenyl-4H-chromen-4-one

Uniqueness

7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups and methyl substitution contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-17(12-4-6-13(20-2)7-5-12)18(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMHKLMWWCUVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353607
Record name 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-40-5
Record name 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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